molecular formula C10H13N3O2 B14807173 3-(Aminomethyl)-5-cyclopropoxypicolinamide

3-(Aminomethyl)-5-cyclopropoxypicolinamide

Cat. No.: B14807173
M. Wt: 207.23 g/mol
InChI Key: JSLLVSZGDBTONN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxypicolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an aminomethyl group at the 3-position and a cyclopropoxy group at the 5-position of the picolinamide core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxypicolinamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanomethyl-5-cyclopropoxypyridine with ammonia or an amine under suitable conditions to form the desired picolinamide. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted picolinamides.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxypicolinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery efforts targeting specific diseases or conditions.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclopropoxy group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylpicolinamide: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.

    3-(Aminomethyl)-5-ethoxypicolinamide: This compound features an ethoxy group at the 5-position instead of a cyclopropoxy group.

    3-(Aminomethyl)-5-propoxypicolinamide: This compound has a propoxy group at the 5-position.

Uniqueness

3-(Aminomethyl)-5-cyclopropoxypicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c11-4-6-3-8(15-7-1-2-7)5-13-9(6)10(12)14/h3,5,7H,1-2,4,11H2,(H2,12,14)

InChI Key

JSLLVSZGDBTONN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(=O)N)CN

Origin of Product

United States

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